Product packaging for Benzo(a)pyrenetetrol I 2(Cat. No.:CAS No. 61490-68-4)

Benzo(a)pyrenetetrol I 2

Cat. No.: B042145
CAS No.: 61490-68-4
M. Wt: 320.3 g/mol
InChI Key: KWFVZAJQUSRMCC-HAGHYFMRSA-N
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Description

Benzo(a)pyrenetetrol I 2 is a critical tetrol metabolite resulting from the dihydrodiol epoxide metabolic pathway of the potent environmental carcinogen Benzo[a]pyrene (B[a]P). This specific isomer is instrumental in studying the mechanism of polycyclic aromatic hydrocarbon (PAH)-induced carcinogenesis. Its primary research value lies in its role as a direct precursor to the highly reactive B[a]P diol epoxide (BPDE), which forms stable adducts with DNA, predominantly at guanine residues. This DNA adduct formation is a pivotal event in the initiation of mutagenesis and cancer, making this compound an essential standard and tool for investigating DNA damage, repair mechanisms, and metabolic activation pathways in vitro. Researchers utilize this compound in analytical chemistry, employing techniques like HPLC and mass spectrometry to quantify PAH metabolite profiles in biological systems. It is also vital in molecular toxicology studies to elucidate the precise relationship between PAH metabolism, DNA binding, and subsequent genetic alterations, providing fundamental insights for cancer risk assessment and the development of targeted chemopreventive strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₀H₁₆O₄ B042145 Benzo(a)pyrenetetrol I 2 CAS No. 61490-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S,8R,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFVZAJQUSRMCC-HAGHYFMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@@H]([C@@H]([C@H]5O)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210457
Record name Benzo(a)pyrenetetrol I 2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61490-68-4
Record name 7/8,9,10-Tetrahydroxytetrahydrobenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61490-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrenetetrol I 2
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrenetetrol I 2
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Metabolic Activation Pathways of Benzo a Pyrene and Tetrol Formation

Cytochrome P450 and Epoxide Hydrolase Mediated Biotransformation

The metabolic activation of BaP is a multi-step enzymatic process involving phase-I and phase-II enzymes. nih.gov The key players in the initial phase are the Cytochrome P450 (CYP) family of enzymes and epoxide hydrolase (EH). researchgate.nettandfonline.com These enzymes work in concert to introduce oxygen atoms into the BaP structure, increasing its water solubility and facilitating further reactions. researchgate.net The major CYP enzymes involved in this process are CYP1A1, CYP1A2, and CYP1B1. nih.gov

Formation of Benzo(a)pyrene-7,8-diol

The first critical step in the activation of BaP is its oxidation by Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, to form Benzo(a)pyrene-7,8-epoxide. wikipedia.org This epoxide is an unstable intermediate. The enzyme epoxide hydrolase then catalyzes the hydrolysis of this epoxide, opening the ring to yield (−)-Benzo(a)pyrene-7,8-dihydrodiol, commonly referred to as Benzo(a)pyrene-7,8-diol. nih.govwikipedia.org This diol is a crucial precursor for the ultimate carcinogenic metabolite. nih.gov The formation of Benzo(a)pyrene-7,8-diol is a pivotal point in the metabolic pathway, directing the molecule towards its carcinogenic fate.

Enzyme FamilySpecific EnzymeRole in Benzo(a)pyrene-7,8-diol Formation
Cytochrome P450 CYP1A1, CYP1B1Catalyze the initial epoxidation of Benzo(a)pyrene to Benzo(a)pyrene-7,8-epoxide. wikipedia.org
Epoxide Hydrolase Microsomal Epoxide Hydrolase (mEH)Hydrolyzes Benzo(a)pyrene-7,8-epoxide to form Benzo(a)pyrene-7,8-diol. nih.govoup.com

Conversion to Diol Epoxides (BPDE)

Following its formation, Benzo(a)pyrene-7,8-diol serves as a substrate for another round of oxidation by Cytochrome P450 enzymes. nih.govresearchgate.net This second epoxidation reaction occurs at the 9,10-position of the diol, leading to the formation of Benzo(a)pyrene-7,8-diol-9,10-epoxides (BPDE). wikipedia.orgwikipedia.org These diol epoxides are widely considered to be the ultimate carcinogenic metabolites of BaP, as they are highly reactive electrophiles that can covalently bind to DNA, forming bulky adducts that can lead to mutations. nih.govresearchgate.net

The epoxidation of Benzo(a)pyrene-7,8-diol can result in the formation of two diastereomeric isomers of BPDE: the anti-BPDE and the syn-BPDE. nih.gov This stereochemical difference arises from the relative orientation of the epoxide oxygen with respect to the hydroxyl groups on the molecule. In anti-BPDE, the epoxide oxygen is on the opposite side (trans) of the plane of the molecule from the benzylic 7-hydroxyl group. In syn-BPDE, the epoxide oxygen is on the same side (cis). The (+)-anti-BPDE isomer is the most tumorigenic and is the form that predominantly forms covalent adducts with DNA. baua.de

The enzymatic reactions involved in BaP metabolism exhibit a high degree of stereospecificity. inchem.org The formation of BPDE isomers is not a random process. In many tissues, the (+)-anti-BPDE isomer is the predominantly formed diol epoxide. baua.de This stereoselectivity is a critical factor in the carcinogenicity of BaP, as the different isomers have varying biological activities. For instance, studies have shown that certain enzymes preferentially produce the more mutagenic (+)-anti-BPDE. inchem.org The stereochemistry of the initial Benzo(a)pyrene-7,8-diol also influences the final BPDE isomer formed.

Anti- and Syn-BPDE Isomers

Hydrolysis of Diol Epoxides to Tetrols

The highly reactive BPDE can be detoxified through several pathways, one of which is hydrolysis. baua.de This process involves the addition of water to the epoxide ring, leading to the formation of more stable and water-soluble compounds called tetrols. inchem.org These tetrols have four hydroxyl groups, hence the name. The hydrolysis of BPDE can occur spontaneously or be enzyme-catalyzed.

Benzo(a)pyrenetetrol I-2 as a Major Hydrolysis Product

The hydrolysis of the carcinogenic (+)-anti-BPDE results in the formation of specific tetrol isomers. researchgate.netoup.com One of the major products of this hydrolysis is Benzo(a)pyrenetetrol I-2, which is scientifically named (±)-BaP-r-7,t-8,t-9,t-10-tetrol. researchgate.netoup.com The presence of Benzo(a)pyrenetetrol I-2 in biological samples is therefore considered a biomarker for exposure to BaP and its metabolic activation to the ultimate carcinogen, BPDE. vulcanchem.com The quantification of this and other tetrol isomers can provide valuable information about the extent of BaP exposure and metabolic activation in an individual. researchgate.net

Precursor Diol EpoxideHydrolysis Products (Tetrols)
(+)-anti-BPDEBenzo(a)pyrenetetrol I-1 (BPTI-1), Benzo(a)pyrenetetrol I-2 (BPTI-2) researchgate.netoup.com
(-)-syn-BPDEBenzo(a)pyrenetetrol II-1 (BPTII-1), Benzo(a)pyrenetetrol II-2 (BPTII-2) oup.com

Alternative Metabolic Activation Mechanisms

Beyond the canonical diol-epoxide pathway, at least three other significant mechanisms have been identified: the radical-cation pathway, the quinone pathway, and processes influenced by peroxidases like myeloperoxidase and lipid peroxidation. researchgate.netresearchgate.net These routes generate distinct reactive species that contribute to the toxicological properties of B[a]P.

One alternative mechanism for B[a]P activation involves a one-electron oxidation to form a radical cation. researchgate.net This reaction can be catalyzed by cytochrome P450 (P450) enzymes, acting in a peroxidase capacity, or other peroxidases. researchgate.netacs.org The process leads to a highly reactive radical cation, with the most electron-deficient center located at the C6 position. iarc.fr This intermediate can react with cellular macromolecules, notably forming unstable DNA adducts with guanine (B1146940) and adenine (B156593), which can lead to depurination. iarc.fr

Table 1: Key Components of the Benzo(a)pyrene Radical-Cation Pathway

Component Description References
Activating Enzymes Cytochrome P450 (peroxidase function), other peroxidases. researchgate.net, acs.org
Key Intermediate Benzo(a)pyrene radical-cation. researchgate.net, iarc.fr
Signature Metabolites Benzo(a)pyrene-1,6-dione, Benzo(a)pyrene-3,6-dione. acs.org, nih.gov
Primary Mechanism of Damage Formation of unstable, depurinating DNA adducts (e.g., at C8-guanine, N7-guanine, N7-adenine). iarc.fr

Another significant activation route is the quinone pathway, which begins with the B[a]P-7,8-diol metabolite. researchgate.net Enzymes from the aldo-keto reductase (AKR) superfamily, such as AKR1A1 and AKR1C isoforms, oxidize B[a]P-7,8-diol to form an ortho-quinone (o-quinone), specifically B[a]P-7,8-dione. acs.orgmdpi.com

These B[a]P-quinones are chemically reactive in two main ways. Firstly, they are electrophilic and can directly react with DNA to form both stable and unstable (depurinating) adducts. researchgate.netmdpi.com Secondly, they are redox-active molecules. They can undergo a one-electron reduction, catalyzed by enzymes like NAD(P)H: quinone oxidoreductase-1 (NQO1), to form hydroquinones. mdpi.comnih.gov These hydroquinones can be re-oxidized back to quinones, a process that can generate reactive oxygen species (ROS), leading to oxidative DNA damage. researchgate.netmdpi.comnih.gov In human lung cancer cells (A549), B[a]P-7,8-quinone has been shown to increase levels of 8-oxo-deoxyguanosine and cause DNA strand breaks. mdpi.comnih.gov

The catechol intermediate in this pathway, benzo[a]pyrene-7,8-catechol, can also undergo Phase II conjugation reactions, which are typically detoxification pathways. nih.gov These reactions include O-mono-glucuronidation, O-mono-sulfonation, and O-mono-methylation. nih.gov

Table 2: Overview of the Benzo(a)pyrene Quinone Pathway

Step Enzymes Involved Key Products / Intermediates Significance References
Oxidation of Diol Aldo-keto reductases (AKR1A1, AKR1C1-1C4) Benzo(a)pyrene-7,8-dione (o-quinone) Formation of a reactive electrophile and redox cycler. acs.org, mdpi.com
Redox Cycling NAD(P)H: quinone oxidoreductase-1 (NQO1), Cytochrome P450 reductase Hydroquinones, Semiquinone radicals Generation of Reactive Oxygen Species (ROS). nih.gov, oup.com, mdpi.com
Conjugation UGTs, SULTs, COMTs Glucuronide, sulfate (B86663), and methyl conjugates of B[a]P-7,8-catechol. Detoxification pathway. nih.gov

Inflammatory conditions can influence the metabolic activation of B[a]P. Myeloperoxidase (MPO), an enzyme abundant in neutrophils and a biomarker for inflammation, can contribute to B[a]P metabolism. nih.govresearchgate.nettandfonline.com Exposure to B[a]P has been shown to increase MPO activity in animal models, suggesting a link between B[a]P-induced toxicity and inflammation. nih.govtandfonline.com MPO utilizes hydrogen peroxide to produce reactive oxidants that can potentially co-oxidize B[a]P. researchgate.net

Lipid peroxidation, a process of oxidative degradation of lipids, is another factor. B[a]P exposure can induce lipid peroxidation, leading to the formation of lipid peroxides and byproducts like malondialdehyde (MDA). nih.govtandfonline.com The enzymatic processes involved in lipid metabolism, such as the prostaglandin (B15479496) synthetase pathway, can also activate B[a]P metabolites. For instance, prostaglandin synthetase can metabolize B[a]P-7,8-diol to intermediates that lead to the formation of diol-epoxides, which subsequently hydrolyze to tetrols. nih.gov This activity has been observed in rat lung cells, indicating that in tissues with high levels of inflammation or lipid turnover, these pathways may serve as an alternative or additional route for B[a]P bioactivation. nih.gov

Table 3: Influence of Inflammation and Peroxidation on B[a]P Metabolism

Influencing Factor Key Enzymes/Processes Effect on B[a]P Metabolism Resulting Products References
Inflammation Myeloperoxidase (MPO) Co-oxidation of B[a]P during inflammatory response. Reactive B[a]P intermediates. nih.gov, researchgate.net, tandfonline.com
Lipid Peroxidation Prostaglandin Synthetase, Lipid peroxides Oxidation of B[a]P-7,8-diol. Diol-epoxide intermediates, Tetrols. nih.gov
Oxidative Stress Reactive Oxygen Species (ROS) Increased lipid peroxidation, DNA damage. Malondialdehyde (MDA), 8-oxo-deoxyguanosine. mdpi.com, nih.gov, tandfonline.com

Stereochemistry and Isomerism of Benzo a Pyrenetetrol I 2

Benzo(a)pyrene tetrols are hydroxylated metabolites derived from the hydrolysis of benzo[a]pyrene (B130552) diol epoxides (BPDE), the ultimate carcinogenic metabolites of benzo[a]pyrene (BaP). nih.govacs.org The stereochemistry of these tetrols is complex, with multiple possible isomers depending on the spatial arrangement of the four hydroxyl groups. This stereoisomerism is of significant scientific interest as it directly reflects the metabolic pathways of the parent compound and the stereochemical nature of its carcinogenic precursors. nih.govresearchgate.net

Molecular Interactions of Benzo a Pyrenetetrol I 2 and Its Precursors

DNA Adduct Formation

The interaction of benzo[a]pyrene's reactive metabolites with DNA is a crucial step in the initiation of carcinogenesis. The most significant of these metabolites is the highly reactive diol epoxide, BPDE, which readily forms covalent adducts with DNA.

Nucleophilic Attack and Covalent Binding Mechanisms

The metabolic activation of benzo[a]pyrene (B130552) by cytochrome P450 enzymes and epoxide hydrolase produces benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE). vulcanchem.com These electrophilic epoxides are highly reactive towards nucleophilic sites on DNA bases. The primary mechanism of adduct formation involves the nucleophilic attack by the exocyclic amino groups of guanine (B1146940) (N2) and adenine (B156593) (N6) on the C-10 position of the BPDE molecule. nih.govwikipedia.orgmdpi.com This reaction results in the formation of a stable covalent bond between the carcinogen and the DNA base. nih.gov The formation of these bulky adducts distorts the DNA double helix, which can interfere with normal cellular processes like DNA replication and transcription. optica.org

The process of adduct formation is not random, with a preference for reaction with guanine residues. wikipedia.orgmdpi.com The stereochemistry of the BPDE molecule significantly influences its reactivity and the conformation of the resulting DNA adduct.

Stereoisomeric DNA Adducts (e.g., dG-N2-BPDE, dA-N6-BPDE)

BPDE exists as four stereoisomers: (+)-anti-BPDE, (-)-anti-BPDE, (+)-syn-BPDE, and (-)-syn-BPDE. acs.org These isomers exhibit different carcinogenic potencies, which is partly attributed to the different types and conformations of the DNA adducts they form. The reaction of these stereoisomers with DNA can result in up to 16 possible DNA adducts. vulcanchem.com

The most common and well-studied adduct is the N2-deoxyguanosine adduct, specifically (+)-trans-anti-BPDE-N2-dG. acs.orgpsu.edu This particular adduct is considered to be a major contributor to the mutagenic and carcinogenic effects of benzo[a]pyrene. nih.gov Adducts also form with deoxyadenosine (B7792050) at the N6 position (dA-N6-BPDE) and to a lesser extent with deoxycytidine. wikipedia.org The stereochemistry of the adduct influences its conformation within the DNA helix, with some adducts causing significant bending and distortion of the DNA structure. nih.gov

Adduct TypePrimary Site of AttackKey StereoisomerSignificance
dG-N2-BPDEExocyclic amino group (N2) of guanine(+)-trans-anti-BPDEMajor adduct formed; highly mutagenic and carcinogenic. acs.orgpsu.edunih.gov
dA-N6-BPDEExocyclic amino group (N6) of adenine(+)-trans-anti-BPDE and (-)-trans-anti-BPDEMinor but significant adduct; contributes to the mutational spectrum. wikipedia.org
dC-N4-BPDEExocyclic amino group (N4) of cytosineanti-BPDEFormed in smaller amounts compared to guanine and adenine adducts.

Effects on DNA Methylation and Epigenetic Modifications

The formation of BPDE-DNA adducts can have profound effects on epigenetic modifications, particularly DNA methylation. The presence of bulky adducts within CpG sequences, which are important sites for DNA methylation, can inhibit the activity of DNA methyltransferases (DNMTs). This can lead to alterations in DNA methylation patterns, including both global hypomethylation and gene-specific hypermethylation. optica.org

Protein Adduct Formation

In addition to reacting with DNA, the electrophilic metabolites of benzo[a]pyrene, primarily BPDE, can also form covalent adducts with proteins. These protein adducts, while not directly mutagenic, serve as important biomarkers of exposure and metabolic activation of benzo[a]pyrene. The most commonly studied protein adducts are those formed with hemoglobin and serum albumin due to their abundance in the blood and relatively long half-lives.

Hemoglobin Adducts (e.g., BaPDE-Hb adducts)

BPDE can bind to hemoglobin (Hb) in red blood cells, forming stable adducts. These adducts persist for the lifespan of the red blood cell, which is approximately 120 days in humans. This long half-life makes BaPDE-Hb adducts valuable biomarkers for assessing long-term exposure to benzo[a]pyrene. The formation of these adducts has been demonstrated in various studies, and their levels have been shown to correlate with exposure to sources of benzo[a]pyrene, such as traffic exhaust and tobacco smoke. The analysis of these adducts typically involves the acid hydrolysis of hemoglobin to release benzo[a]pyrene-tetrols, which are then quantified.

BiomarkerBiological Half-lifeSignificanceDetection Method
BaPDE-Hb adducts~120 days in humansIndicator of long-term exposure to benzo[a]pyrene.Acid hydrolysis followed by quantification of released benzo[a]pyrene-tetrols.

Serum Albumin Adducts

Serum albumin is another abundant blood protein that is a target for adduction by BPDE. Similar to hemoglobin adducts, BPDE-serum albumin (BPDE-SA) adducts are stable and can be used as biomarkers of exposure. The levels of BPDE-SA adducts have been found to be elevated in individuals with occupational exposure to polycyclic aromatic hydrocarbons. The primary sites of adduction on albumin are believed to be nucleophilic amino acid residues such as histidine and lysine. acs.org The analysis of BPDE-SA adducts also often involves the release of benzo[a]pyrene-tetrols for quantification.

Interactions with Antibodies and Binding Site Characterization

The interaction between benzo(a)pyrene metabolites and antibodies is a critical area of study for developing immunochemical methods for biomonitoring human exposure to polycyclic aromatic hydrocarbons (PAHs). The specificity and affinity of these interactions are governed by a variety of molecular forces and the physicochemical properties of both the antigen and the antibody's binding site.

Hydrophobic Interactions in Antibody Binding

Hydrophobic interactions are a primary driving force in the binding of benzo(a)pyrene tetrols to monoclonal antibodies. This has been demonstrated through studies utilizing fluorescence line-narrowing spectroscopy (FLNS), a high-resolution technique capable of probing the local environment of a fluorescent molecule.

In a key study, the interaction between (+)-trans-anti-7,8,9,10-benzo[a]pyrenetetrol (a specific stereoisomer of benzo(a)pyrene tetrol) and a monoclonal antibody was investigated. nih.gov The FLNS spectrum of the tetrol when bound to the antibody closely resembled its spectrum in an aprotic solvent, methylcyclohexane. nih.gov This similarity indicates that the antibody's binding site is predominantly hydrophobic in nature. nih.gov The study concluded that the monoclonal antibody possesses an internal binding site where the interaction with the benzo(a)pyrene tetrol is of a hydrophobic character. nih.gov This hydrophobic pocket effectively shields the bound tetrol from the surrounding aqueous environment.

Further research using fluorescence quenching studies with acrylamide (B121943) has categorized the complexes formed between benzo(a)pyrene tetrol (BPT) and monoclonal antibodies as either type I (solvent inaccessible) or type II (solvent accessible). nih.gov This classification further supports the concept of a protected, hydrophobic binding pocket. The degree of interior binding can be assessed by the intensity ratios of different bands in the fluorescence spectrum. nih.gov For instance, the complex formed with monoclonal antibody 8E11 was found to be less heterogeneous and more solvent-inaccessible compared to the complex with antibody 3C3, suggesting a deeper or more encapsulating hydrophobic pocket in the 8E11 antibody. nih.gov

The hydrophobic nature of the pyrene-like core of the benzo(a)pyrene tetrol molecule is the key determinant for this type of interaction. The flat, aromatic ring system readily partitions into nonpolar, hydrophobic cavities within the antibody's antigen-binding site (paratope), driven by the thermodynamic favorability of removing the hydrophobic molecule from the aqueous solvent.

ParameterObservationImplicationReference
FLNS Spectrum of Antibody-Bound BP-tetrol Similar to spectrum in aprotic solvent (methylcyclohexane)Binding site is hydrophobic in nature. nih.gov
Solvent Effects H-bonding and π-electron effects observed in solvents are absent when bound to the antibody.The tetrol is located in an internal, protected binding site. nih.gov
Fluorescence Quenching Complexes can be classified as solvent-inaccessible (type I) or accessible (type II).Indicates varying degrees of encapsulation within the hydrophobic pocket. nih.gov
Antibody Heterogeneity Antibody 3C3 complexes are more heterogeneous than 8E11 complexes.Suggests differences in the structure and flexibility of the hydrophobic binding sites among different antibodies. nih.gov

Physicochemical Interactions with Monoclonal Antibodies

The binding of benzo(a)pyrene tetrol isomers to monoclonal antibodies is a highly specific process governed by a combination of physicochemical interactions. While hydrophobic forces are dominant, other interactions such as van der Waals forces and shape complementarity play crucial roles in the affinity and specificity of the binding.

Fluorescence line-narrowing spectroscopy has been instrumental in elucidating the nature of these interactions. The spectral positions and relative intensities of the bands in an FLN spectrum are highly sensitive to the molecular environment of the analyte. nih.gov Different vibrational modes of the benzo(a)pyrene tetrol are affected by interactions such as π-π stacking, hydrogen bonding, and van der Waals forces within the antibody's binding site. nih.gov

Studies on highly cross-reactive anti-PAH monoclonal antibodies have shown that the interaction with different diastereomeric benzo(a)pyrene tetrols (BPTs) involves distinct complex geometries. acs.orgresearchgate.net These spatially different ligand-protein interactions lead to alterations in the relative intensities of the excited-state vibrational frequencies of the bound molecules. acs.orgresearchgate.net This phenomenon allows for the spectroscopic differentiation of all four enantiomeric isomers of BPTs, highlighting the high degree of stereospecificity in the binding interaction. acs.orgresearchgate.net This specificity indicates that the architecture of the antibody's binding pocket is exquisitely tuned to the three-dimensional shape of the antigen.

Furthermore, research has demonstrated that monoclonal antibodies can exhibit conformational multiplicity, adopting different "red" and "blue" conformations of their binding sites. researchgate.net In some cases, π-π interactions play a central role in complex formation. researchgate.net The ability of an antibody to adopt different conformations allows it to bind to a range of structurally related PAH metabolites, a property known as cross-reactivity.

The specificity of these interactions is also evident in the development of immunoassays. Monoclonal antibodies have been developed that are highly sensitive to BPDE-I-tetraols. oup.com The cross-reactivity of these antibodies with other benzo[a]pyrene metabolites and derivatives provides insight into the key structural features recognized by the antibody.

Antibody SpecificityCross-Reactivity (%)Reference
Monoclonal Antibody (mAb-13) against Benzo[a]pyrene oup.com
Benzo[a]pyrene100 oup.com
7,8-diol-B[a]P45 oup.com
9,10-diol-B[a]P32 oup.com
4,5-diol-B[a]P15 oup.com
3-OH-B[a]P12 oup.com
9-OH-B[a]P8 oup.com
Monoclonal Antibody (4D6) against Pyrene (B120774) mdpi.com
Pyrene100 mdpi.com
Benzo[a]pyrene38 mdpi.com
Fluoranthene8 mdpi.com
Other PAHs< 1 mdpi.com

Compound Names Mentioned in this Article:

Benzo(a)pyrene

Benzo(a)pyrenetetrol I 2

(+)-trans-anti-7,8,9,10-benzo[a]pyrenetetrol

Benzo[a]pyrene tetrol (BPT)

Methylcyclohexane

Acrylamide

7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrenes (BPDE)

BPDE-I-tetraols

7,8-diol-B[a]P

9,10-diol-B[a]P

4,5-diol-B[a]P

3-OH-B[a]P

9-OH-B[a]P

Pyrene

Fluoranthene

Advanced Analytical Methodologies for Benzo a Pyrenetetrol I 2 Detection and Quantification

Chromatography-Based Techniques

Chromatography is the cornerstone of analytical methods for Benzo(a)pyrenetetrol I-2, providing the necessary separation from interfering substances present in complex samples like urine, blood, and tissue hydrolysates.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Benzo(a)pyrenetetrol I-2 and its isomers. It separates these polar metabolites based on their interaction with a stationary phase, typically a C18 reversed-phase column.

HPLC coupled with fluorescence detection (HPLC-FLD) is a widely used, highly sensitive, and specific method for quantifying benzo[a]pyrene (B130552) tetrols. The native fluorescence of the pyrene (B120774) ring system allows for detection at very low concentrations. Research has established optimal excitation and emission wavelengths for maximum sensitivity. For instance, a method analyzing BaP-DNA adducts in sperm cells utilized an excitation wavelength of 344 nm and an emission wavelength of 388 nm. spandidos-publications.com Another study employing capillary liquid chromatography with fluorescence detection set the excitation and emission to 342 nm and 385 nm, respectively. spandidos-publications.comnih.gov This technique has achieved method detection limits (MDL) as low as 2.0 pg/ml for Tetrol I-1 and 3.1 pg/ml for Tetrol II-2. spandidos-publications.com The high sensitivity of HPLC-FLD makes it suitable for detecting the minute quantities of tetrols formed from DNA adducts in biological samples.

Table 1: Research Findings for HPLC-FLD Analysis of Benzo(a)pyrene Tetrols
ParameterFindingReference
Excitation Wavelength342 - 344 nm spandidos-publications.comnih.gov
Emission Wavelength385 - 388 nm spandidos-publications.comnih.gov
Method Detection Limit (MDL)2.0 pg/ml (Tetrol I-1), 3.1 pg/ml (Tetrol II-2) spandidos-publications.com
Linearity (R²)0.9980 (Tetrol I-1), 0.9950 (Tetrol II-2) spandidos-publications.com
Recovery93% (Tetrol I-1), 81% (Tetrol II-2) spandidos-publications.com
Limit of Detection (Mass)≈0.3 fmol of tetrols

While fluorescence detection is more common due to its superior sensitivity, HPLC with ultraviolet (UV) detection can also be employed for the analysis of Benzo(a)pyrenetetrol I-2. HPLC-UV is often used in conjunction with fluorescence detection to confirm the identity of the analytes. spandidos-publications.com A study analyzing BaP-DNA adducts in spermatozoa set the UV detector wavelength to 238 nm for the simultaneous detection of tetrol isomers. spandidos-publications.com The linearity for the UV detector in this study was reported with a coefficient of determination (R²) of 0.9854 for Tetrol I-1 and 0.9943 for Tetrol II-2. spandidos-publications.comresearchgate.net Another report mentioned a detection limit of 0.05 µg of benzo[a]pyrene metabolites per gram of sample using HPLC-UV. nih.gov Although less sensitive than FLD, UV detection provides a valuable confirmatory tool and is useful when analyzing samples with higher concentrations of the metabolite. spandidos-publications.comhplc.eu

Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers high selectivity and sensitivity for the quantification of Benzo(a)pyrenetetrol I-2. This technique requires a derivatization step to increase the volatility and thermal stability of the polar tetrols. Common derivatization agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. pjoes.comnih.gov

A method using gas chromatography-isotope dilution high-resolution mass spectrometry (GC-ID-HRMS) was developed to quantify isomeric BaP tetrols from hydrolyzed hemoglobin adducts. pjoes.comnih.gov This method provided distinct retention times for the TMS-derivatives of the different isomers, such as 12.66 minutes for BPTI-1. pjoes.com

For enhanced sensitivity, Negative Ion Chemical Ionization (NICI) is a preferred ionization technique for the GC-MS/MS analysis of electrophilic compounds like derivatized tetrols. GC-NICI-MS/MS methods have been developed for the ultra-trace quantification of tetrols in human urine. hplc.euresearchgate.netybotech.com

One such method involved the derivatization of tetrols to their tetramethyl ethers (TME) and used selected ion monitoring to detect the molecular ions. researchgate.net Another highly sensitive approach used silylation and analyzed the TMS derivatives by GC-NICI-MS/MS with selected reaction monitoring (SRM). ybotech.com This method achieved an instrumental on-column detection limit of approximately 20 attomoles (amol) of the tetrol derivative. ybotech.com A recent, validated GC-NICI-MS/MS method for urinary BaP-(7R,8S,9R,10S)-tetrol ((+)-BPT I-1) reported a lower limit of quantification (LLOQ) of 50 pg/L, demonstrating excellent sensitivity, accuracy, and precision. hplc.eulabotronics.com

Table 2: Research Findings for GC-MS/MS Analysis of Benzo(a)pyrene Tetrols
ParameterFindingReference
TechniqueGC-ID-HRMS pjoes.comnih.gov
DerivatizationSilylation with MSTFA pjoes.comnih.gov
Retention Time (BPTI-1)12.66 min pjoes.com
TechniqueGC-NICI-MS/MS hplc.euybotech.comlabotronics.com
DerivatizationSilylation (TMS) or Methylation (TME) researchgate.netybotech.com
SRM Transition (TMS derivative)m/z 446 → m/z 255 ybotech.com
Lower Limit of Quantification (LLOQ)50 pg/L (in urine) hplc.eulabotronics.com
Instrumental Detection Limit~20 amol (on-column) ybotech.com

To handle complex biological matrices and improve detection limits, capillary liquid chromatography with a column-switching setup has been effectively implemented. spandidos-publications.comnih.gov This methodology involves an initial sample clean-up and analyte enrichment step on a pre-column, followed by the transfer of the analytes to an analytical column for high-resolution separation.

In one study, a Kromasil C18 pre-column (0.32 mm I.D. × 40 mm) was used for analyte enrichment from a 100 µl injection volume. spandidos-publications.comnih.gov The trapped tetrols were then back-flushed onto a Kromasil C18 analytical column (0.30 mm I.D. × 150 mm) for separation. spandidos-publications.comnih.gov The method was validated over a concentration range of 0.1–50 ng/ml, showing excellent linearity with a correlation coefficient of 0.993. spandidos-publications.comnih.gov The recoveries were determined to be between 97.9% and 102.4%, with high precision (within-assay precision of 2.6–8.6%). spandidos-publications.comnih.gov This approach combines automated sample preparation with sensitive detection, making it robust for routine biomonitoring. spandidos-publications.comnih.govnih.gov

Table 3: Research Findings for Capillary LC with Column Switching for Benzo(a)pyrene Tetrols
ParameterFindingReference
Enrichment ColumnKromasil C18 (0.32 mm I.D. × 40 mm, 5 µm) spandidos-publications.comnih.gov
Analytical ColumnKromasil C18 (0.30 mm I.D. × 150 mm, 3.5 µm) spandidos-publications.comnih.gov
Mobile Phase GradientAcetonitrile : 10 mM ammonium (B1175870) acetate (B1210297) (10 to 90%) spandidos-publications.comnih.gov
Validated Concentration Range0.1–50 ng/ml spandidos-publications.comnih.gov
Correlation Coefficient (r)0.993 spandidos-publications.comnih.gov
Recovery97.9–102.4% spandidos-publications.comnih.gov
Mass Limit of Detection (Fluorescence)3 pg for all tetrol isomers spandidos-publications.comnih.gov
Fluorescence Detection (HPLC-FLD)

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Spectroscopic Techniques

Spectroscopic methods offer powerful means for the detection of Benzo(a)pyrenetetrol I-2, primarily through its inherent fluorescence properties.

Fluorescence Line-Narrowing Spectroscopy (FLNS) is a high-resolution technique that provides highly detailed vibrational spectra by minimizing the inhomogeneous broadening of fluorescence bands at cryogenic temperatures, typically 4 K. nih.goviaea.orgresearchgate.net This method allows for the extraction of sharp spectral features from molecules in amorphous solid matrices, making it highly characteristic of the chromophore's structure and its local environment. iaea.orgacs.org

FLNS has been instrumental in the structural elucidation of benzo[a]pyrene (BaP) adducts and their metabolites. cdc.govnih.gov Research has demonstrated its capability to differentiate among the four diastereomeric benzo[a]pyrene tetrols (BPTs), including Benzo(a)pyrenetetrol I-2. acs.orgresearchgate.net By complexing the tetrol isomers with a cross-reactive monoclonal antibody, researchers observed that the spatially different ligand-protein interactions altered the excited-state vibrational frequencies of the immunocomplexed molecules. acs.orgresearchgate.net This allowed for the unambiguous spectroscopic resolution of all four isomers, representing a high-resolution, fluorescence-based method for enantiospecific differentiation. acs.org The frequencies of the vibrational modes are only marginally affected upon binding, but changes in the relative intensities of some bands provide insights into the binding environment. nih.gov

Table 1: Research Findings for FLNS Analysis of Benzo[a]pyrene Tetrols

ParameterFindingReference
Technique Principle Eliminates inhomogeneous broadening at cryogenic temperatures (4 K) to produce highly resolved vibronic fluorescence spectra. nih.goviaea.org
Application Differentiation of four diastereomeric benzo[a]pyrene tetrols (BPTs) when complexed with a monoclonal antibody. acs.orgresearchgate.net
Key Observation Spatially different interactions between enantiomers and the antibody alter the relative intensities of excited-state vibrational frequencies, enabling spectroscopic resolution. acs.org
Spectral Resolution The resolution for FLN spectra has been reported at 0.1 nm, with a corresponding accuracy in vibrational frequencies of ±3 cm⁻¹. acs.org

Synchronous Luminescence Spectroscopy (SLS) is a technique used for detecting trace levels of polycyclic aromatic hydrocarbon (PAH)-DNA adducts and their metabolites. cdc.govnih.gov The method involves simultaneously scanning both the excitation and emission monochromators while maintaining a constant wavelength interval (Δλ) between them. This approach simplifies complex spectra and enhances selectivity.

For the analysis of BaP metabolites, SLS has been effectively used to quantify benzo[a]pyrene-diol epoxide (BPDE)-DNA adducts after their hydrolysis to tetrols. psu.edu In one study, a fixed wavelength difference of 34 nm was determined to be optimal for BP-tetrols. psu.edu Using this method, the synchronous fluorescence emission maximum for benzo[a]pyrene-tetrols was observed at 379 nm. psu.edu The technique is highly sensitive, with studies reporting the ability to detect fewer than one benzo[a]pyrene moiety per 10⁷ DNA molecules following the hydrolysis of BPDE-DNA adducts. cdc.govnih.gov The minimum detectable amount for BPDE-moieties, which are measured as tetrols after acid hydrolysis, was 20 femtomoles in 100 µg of DNA. psu.edu

Table 2: Research Findings for SLS Analysis of Benzo[a]pyrene Tetrols

ParameterFindingReference
Optimal Wavelength Difference (Δλ) 34 nm psu.edu
Fluorescence Emission Maximum 379 nm psu.edu
Limit of Detection (Adducts) < 1 BP moiety per 10⁷ nucleotides (after hydrolysis to tetrol) cdc.govnih.gov
Limit of Detection (Quantity) 20 fmol of BPDE-moieties (as tetrols) per 100 µg of DNA psu.edu
Linear Range 20 fmol to 1 pmol psu.edu

Cryogenic Laser-Induced Fluorescence is another highly sensitive method developed for the quantification of carcinogen adducts. By performing measurements at liquid nitrogen temperatures, the fluorescence quantum yield is enhanced, and background noise is reduced. nih.gov This technique has been successfully applied to measure BPDE adducts in various biological samples, including intact genomic DNA and human serum albumin, by detecting the fluorescence of the tetrols released upon hydrolysis. nih.govmit.edumit.edu

The presence of BPDE adducts in human lung tissue and bronchial epithelial cells has been confirmed using cryogenic fluorescence line-narrowing (FLN) spectroscopy, a related technique. mit.edumit.edu To improve quantification, an internal fluorescence standard, such as terbium(III)nitrate pentahydrate, can be incorporated to correct for light scattering and instrumental fluctuations. nih.gov This enhancement significantly improves sensitivity, with a reported limit of quantification of 6.4 BPDE-DNA adducts per 10⁸ nucleotides, which corresponds to 776 adducts per cell, using 22.5 µg of genomic DNA. nih.gov When coupled with High-Performance Liquid Chromatography (HPLC), a laser-induced fluorescence (LIF) detector can achieve even greater selectivity and sensitivity, with a detection limit of 20 attomoles for BPDE adducts reported in one study. mit.edumit.edu

Table 3: Research Findings for Cryogenic Laser-Induced Fluorescence of BaP Adducts/Tetrols

MethodLimit of Quantification/DetectionMatrix/Sample TypeReference
Cryogenic LIF 6.4 BPDE-DNA adducts / 10⁸ nucleotides (776 adducts/cell)Genomic DNA (22.5 µg) nih.gov
HPLC-LIF 20 attomoles of BPDE adductHuman Plasma (Serum Albumin) mit.edumit.edu

Synchronous Luminescence Spectroscopy (SLS)

Mass Spectrometry Approaches

Mass spectrometry (MS) provides exceptional selectivity and sensitivity for the structural confirmation and quantification of Benzo(a)pyrenetetrol I-2. It is often coupled with chromatographic separation techniques like LC or GC.

Micro-electrospray ionization (μ-ESI) is a soft ionization technique that gently transfers ions from solution into the gas phase, making it suitable for analyzing thermally labile molecules like BPTs. nih.gov A capillary liquid chromatography (LC) column-switching methodology coupled with online μ-ESI-MS has been specifically tailored for the determination of benzo[a]pyrene tetrol isomers in biological matrices. rsc.orgrsc.org

In this method, after sample clean-up and enrichment, the tetrol isomers are separated on a capillary analytical column. rsc.orgrsc.org For mass spectrometric detection, the system monitors the [M − H]⁻ molecular ions of the tetrols at a mass-to-charge ratio (m/z) of 319. rsc.orgrsc.org This approach has been validated and demonstrates good linearity, precision, and recovery. rsc.orgrsc.org The method is sensitive enough to detect and quantify the different tetrol isomers, including I-1 and I-2, in samples from cell culture media. researchgate.net

Table 4: Performance of Capillary LC with μ-ESI-MS for Benzo[a]pyrene Tetrols

ParameterValueReference
Ion Monitored [M − H]⁻ rsc.orgrsc.org
m/z Value 319 rsc.orgrsc.org
Mass Limit of Detection (LOD) 4–10 pg rsc.orgrsc.org
Concentration LOD 40–100 pg/mL (in cell culture medium) rsc.orgrsc.org
Validated Concentration Range 0.1–50 ng/mL rsc.orgrsc.org
Recovery 97.9–102.4% rsc.orgrsc.org
Within-Assay Precision (RSD) 2.6–8.6% rsc.orgrsc.org
Between-Assay Precision (RSD) 3.8–9.6% rsc.orgrsc.org

High-resolution tandem mass spectrometry (HRMS/MS) offers the highest level of specificity and is a powerful tool for quantifying isomeric BPTs in complex biological samples like urine and blood. oup.comresearchgate.net These methods typically involve extensive sample preparation, including enzymatic deconjugation and solid-phase extraction, followed by derivatization to improve chromatographic behavior and ionization efficiency. oup.comnih.gov

Gas chromatography coupled with isotope-dilution high-resolution mass spectrometry (GC-ID-HRMS) has been used to quantify all four BPT isomers by monitoring their trimethylsilyl (TMS) derivatives. oup.com For even greater sensitivity, methods using gas chromatography with electron capture negative ionization tandem mass spectrometry (GC-ECNI-MS/MS) have been developed. nih.gov One such method achieved a limit of detection of 0.026 pg/mL for benzo[a]pyrene-r-7,t-8,t-9,c-10-tetrahydrotetrol (BPT I-1) in urine. nih.gov More recently, a highly sensitive GC-NICI-MS/MS method reported a lower limit of quantification (LLOQ) of 50 pg/L for urinary (+)-BPT I-1. nih.gov Liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-HRMS/MS) is also employed, providing robust detection of adducts to amino acids in proteins like serum albumin. researchgate.net

Table 5: Selected HRMS/MS Methods for Benzo[a]pyrene Tetrol Quantification

MethodMatrixDerivatizationTarget AnalyteLimit of Detection (LOD) / LLOQReference
GC-ECNI-MS/MS Urine-BPT I-10.026 pg/mL (LOD) nih.gov
GC-ECNI-MS/MS Urine-BPT II-10.090 pg/mL (LOD) nih.gov
GC-ID-HRMS Blood (Hemoglobin Adducts)Trimethylsilyl (TMS)BPT Isomers (I-1, I-2, II-1, II-2)0.01-0.05 pg/µL (calibration range start) oup.com
GC-NICI-MS/MS Urine-(+)-BPT I-150 pg/L (LLOQ) nih.gov
LC-HRMS/MS Serum Albumin-BPDE-Histidine Adducts~0.1 fmol/mg researchgate.net

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) stands as a gold standard for the accurate quantification of organic molecules, including BaP-tetrol isomers. This technique involves the use of a stable, isotopically labeled version of the analyte as an internal standard. By adding a known amount of this standard to a sample, any variations or losses during sample preparation, extraction, and analysis affect both the native analyte and the labeled standard equally. The ratio of the native analyte to the labeled standard is measured by the mass spectrometer, allowing for highly precise and accurate quantification that corrects for procedural inconsistencies.

A prominent application is the use of gas chromatography-isotope dilution high-resolution mass spectrometry (GC-ID-HRMS). researchgate.nettandfonline.comoup.com In this approach, BaP-tetrols are often derived from the hydrolysis of albumin or hemoglobin adducts in blood samples. researchgate.nettandfonline.comoup.com The process typically involves:

Acid-catalyzed hydrolysis of protein adducts to release the tetrol metabolites.

Solid-phase extraction (SPE) to purify and concentrate the tetrols from the complex biological matrix.

Derivatization, for example with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to increase the volatility and thermal stability of the tetrols for gas chromatography. oup.com

Analysis by GC-HRMS, where a ¹³C₆-isotopically labeled BaP-tetrol standard is used for quantification. researchgate.nettandfonline.comoup.com

This methodology is sensitive enough to detect BaP-tetrol isomers in the low femtomole (fmol) range. researchgate.nettandfonline.com Research utilizing this method has successfully quantified levels of BaP-tetrol I-1 and other isomers in blood samples from both smokers and non-smokers, demonstrating its utility in human biomonitoring studies. researchgate.nettandfonline.comoup.com

Table 1: Mean Levels of BaP-tetrol Isomers in Human Blood Albumin Measured by GC-ID-HRMS
PopulationCompoundMean Level (fmol/mg albumin)Range (fmol/mg albumin)Source
SmokersBenzo(a)pyrenetetrol I-10.40 ± 0.060.25 - 0.75 researchgate.nettandfonline.com
Benzo(a)pyrenetetrol II-10.16 ± 0.040.09 - 0.28
Non-smokersBenzo(a)pyrenetetrol I-10.47 ± 0.060.30 - 0.75 researchgate.nettandfonline.com
Benzo(a)pyrenetetrol II-10.22 ± 0.070.09 - 0.41

Immunological Assays

Immunological assays utilize the specific binding between an antibody and an antigen to detect and quantify substances. For BaP and its metabolites, these assays can offer a rapid and high-throughput screening alternative to more labor-intensive chromatographic methods.

A notable development in this area is the fluorescence enhancement-based immunoassay, a type of label-free homogeneous assay. nih.gov This method leverages the intrinsic fluorescence of the target molecule. Benzo[a]pyrene, which is inefficiently fluorescent in aqueous (water-based) solutions, exhibits a significant increase in fluorescence intensity when it binds to a specific anti-BaP antibody. nih.gov

The mechanism behind this enhancement involves the transfer of the BaP molecule from the aqueous environment to the hydrophobic (water-repelling) binding pocket of the antibody. This change in the microenvironment, coupled with potential fluorescence resonance energy transfer (FRET) between the antibody and the antigen, results in a measurable increase in the fluorescence signal. nih.gov This direct relationship between analyte concentration and fluorescence intensity allows for quantification without the need for secondary labeled antibodies or washing steps, simplifying the assay protocol. nih.gov While developed for the parent compound BaP, this principle can be adapted for its metabolites. nih.gov Furthermore, fiber-optic antibody-based fluoroimmunosensors (FIS) have been specifically used to detect Benzo(a)pyrene-7,8,9,10-tetrol (BPT) released from DNA adducts, demonstrating high specificity and sensitivity. cdc.gov

Method Validation and Performance Characteristics

The validation of any analytical procedure is crucial to ensure that the results are reliable and fit for purpose. Key performance characteristics that must be evaluated include accuracy, precision, sensitivity, and the lower limit of quantification (LLOQ). europa.eueuropa.eu

Accuracy, Precision, and Sensitivity

Accuracy refers to the closeness of agreement between the measured value and the accepted true value. europa.eu It is often reported as the percent recovery of a known amount of analyte added to a sample. europa.eueuropa.eu For BaP-tetrol analysis using HPLC with fluorescence detection, recoveries have been reported in the range of 26% to 66%. cdc.gov

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov Validated GC-MS/MS methods for BaP-tetrol have demonstrated excellent precision. nih.govcoresta.org

Sensitivity reflects the method's ability to discriminate between small differences in analyte concentration. High-sensitivity methods can detect very low amounts of the target compound. IDMS methods have proven sensitive enough to quantify BaP-tetrols in the low femtomole range, while HPLC-fluorescence methods have achieved detection limits of approximately 0.3 fmol of tetrols. researchgate.nettandfonline.comcdc.gov An immunoassay for BaP reported a limit of detection (LOD) of 0.06 ng/mL. nih.gov

Lower Limit of Quantification (LLOQ)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.govcoresta.org It is a critical parameter for biomonitoring studies where analyte concentrations can be very low, especially in non-exposed or low-exposed populations.

A highly sensitive gas chromatography-negative ion chemical ionization-tandem mass spectrometry (GC-NICI-MS/MS) method developed for the quantification of urinary BaP-tetrol I-1 reported an LLOQ of 50 pg/L. nih.govcoresta.org This level of sensitivity allows for the clear distinction between non-smokers, whose levels were all below this LLOQ, and cigarette smokers, who showed a significant increase in BaP-tetrol I-1 concentrations. nih.govcoresta.org

Table 2: Performance Characteristics of a Validated GC-NICI-MS/MS Method for BaP-tetrol I-1
Performance CharacteristicReported Value/FindingSource
AccuracyExcellent nih.govcoresta.org
PrecisionExcellent nih.govcoresta.org
SensitivityHigh nih.govcoresta.org
Lower Limit of Quantification (LLOQ)50 pg/L nih.govcoresta.org

Benzo a Pyrenetetrol I 2 As a Biomarker in Research Contexts

Quantification in Biological Matrices (e.g., Urine)

The quantification of BPT I-2 in biological matrices, particularly urine, is a key method for assessing human exposure to BaP. acs.org Highly sensitive and specific analytical techniques are required to detect the typically low concentrations of this metabolite. Gas chromatography-negative ion chemical ionization-tandem mass spectrometry (GC-NICI-MS/MS) is a commonly employed method for the reliable quantification of BPT I-2 in human urine. acs.orgnih.gov

The analytical process generally involves several steps:

Enzymatic Deconjugation: In the body, metabolites like BPT I-2 are often conjugated with molecules such as glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. Therefore, urine samples are typically treated with enzymes like β-glucuronidase and sulfatase to release the free form of the tetrol. acs.orgnih.govacs.org

Solid-Phase Extraction (SPE): Following deconjugation, the sample is subjected to solid-phase extraction to enrich the BPT I-2 and remove interfering substances. This often involves using a combination of polymeric reversed-phase and phenylboronic acid cartridges. acs.orgnih.gov

Derivatization: To improve its volatility and thermal stability for gas chromatography, the extracted BPT I-2 is often derivatized, for example, by silylation to form trimethylsilyl (B98337) (TMS) derivatives. acs.orgnih.gov

Mass Spectrometric Detection: The derivatized sample is then analyzed by GC-MS/MS, which provides high selectivity and sensitivity for detecting and quantifying the target analyte. acs.orgnih.gov

The detection limits for these methods are impressively low, with some studies reporting a lower limit of quantification (LLOQ) of 50 pg/L in urine. nih.gov Another method achieved detection limits of 0.026 pg/mL for a specific isomer of benzo(a)pyrenetetrol. nih.gov These sensitive methods enable the detection of BPT I-2 even in individuals with low-level environmental exposures. nih.gov

Table 1: Analytical Methods for Benzo(a)pyrenetetrol I-2 Quantification in Urine

Analytical TechniqueKey StepsReported Detection LimitReference
GC-NICI-MS/MSEnzymatic deconjugation, solid-phase extraction, silylation0.34 ± 0.2 fmol/mg creatinine (B1669602) (nonsmokers), 0.71 ± 0.64 fmol/mg creatinine (smokers) acs.orgnih.gov
GC/NICI/MS with selected ion monitoringEnzymatic deconjugation, solid-phase extraction, methylationApproximately 1 fmol of trans-anti-BaP-TME acs.orgnih.gov
GC-ECNI-MS/MSEnzymatic deconjugation, liquid-liquid extraction, activated carbon SPE, Strata-X SPE0.026 pg/mL (BPT I-1) nih.gov
GC-NICI-MS/MS-LLOQ: 50 pg/L nih.gov

Correlation with Benzo(a)pyrene Exposure and Metabolic Activation

The presence of BPT I-2 in biological samples is a direct indicator of prior exposure to its parent compound, BaP. vulcanchem.com BaP itself is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. nih.govmdpi.com This activation occurs via a series of enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes and epoxide hydrolase. nih.govmdpi.com

The key metabolic activation pathway, known as the "bay region diol epoxide" pathway, involves the conversion of BaP to benzo(a)pyrene-7,8-dihydrodiol (BaP-7,8-diol), which is then further oxidized to the highly reactive and ultimate carcinogen, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). vulcanchem.comnih.gov It is this BPDE that readily binds to DNA, forming adducts that can lead to mutations and initiate cancer. mdpi.com BPT I-2 is formed through the hydrolysis of BPDE. acs.orgnih.gov Therefore, the detection of BPT I-2 serves as a biomarker not only of BaP exposure but, more specifically, of its metabolic activation to the ultimate carcinogenic form. acs.orgnih.gov

Studies have consistently demonstrated a correlation between BaP exposure levels and urinary concentrations of BPT I-2. For instance, significantly higher levels of trans, anti-BaPT have been found in the urine of smokers compared to non-smokers. acs.orgnih.gov Similarly, individuals with occupational exposure to BaP, such as psoriasis patients treated with coal tar ointments and steel workers, exhibit markedly higher urinary levels of this metabolite. acs.orgnih.gov

Table 2: Urinary Levels of trans, anti-BaPT in Different Exposure Groups

Exposure GroupMean Urinary trans, anti-BaPT LevelReference
Smokers0.71 ± 0.64 fmol/mg creatinine acs.orgnih.gov
Nonsmokers0.34 ± 0.2 fmol/mg creatinine acs.orgnih.gov
Psoriasis patients (coal tar treatment)16 fmol/mL acs.orgnih.gov
Exposed steel workers4.1 fmol/mL acs.orgnih.gov
Smokers (another study)0.5 fmol/mL acs.orgnih.gov

Utility in Assessing Metabolic Activation Capacity

Measuring BPT I-2 offers a direct way to assess an individual's capacity for metabolic activation of carcinogenic polycyclic aromatic hydrocarbons (PAHs). acs.orgnih.gov Individual differences in the expression and activity of metabolic enzymes, such as cytochrome P450s, can influence the rate and extent of BaP activation. baua.de This means that even with similar exposure levels, individuals may have different internal doses of the ultimate carcinogen, BPDE, leading to varying cancer risks. acs.orgnih.gov

By quantifying a metabolite that is a direct product of the carcinogenic pathway, researchers can gain insights into an individual's metabolic phenotype. acs.orgnih.gov This "phenotyping approach" can help identify individuals who may be more susceptible to the adverse health effects of PAH exposure due to their higher metabolic activation capacity. acs.orgnih.govacs.orgnih.gov For example, studies using human tissue organoid cultures have shown that different tissue types (e.g., pancreas, liver, colon) have varying abilities to metabolize BaP and form metabolites like BPT I-2, highlighting tissue-specific metabolic activation. mdpi.comnih.gov

Comparison with Other PAH Metabolite Biomarkers

BPT I-2 is one of several biomarkers used to assess PAH exposure. Other commonly measured biomarkers include monohydroxylated PAHs, such as 1-hydroxypyrene (B14473) (1-OHP) and 3-hydroxybenzo(a)pyrene (3-OHBaP). nih.govnih.gov

Another biomarker that has been proposed as a surrogate for the activation of carcinogenic PAHs is phenanthrene-tetrol (PheT). baua.de Phenanthrene is structurally related to BaP, and its metabolism to a tetrol follows analogous enzymatic steps. baua.de Research has shown strong correlations between urinary levels of PheT and BPT, suggesting that the more abundant PheT can be a good indicator of metabolism through the bay region diol epoxide pathway. acs.org However, there are differences in the metabolism of BaP and phenanthrene, with the bay region diol epoxide pathway being dominant for BaP in humans, which is important to consider when using surrogate markers. nih.gov

Ultimately, the choice of biomarker depends on the specific research question. While monohydroxy-PAHs are excellent for assessing general exposure, BPT I-2 offers a more direct measure of carcinogenic risk by reflecting the extent of metabolic activation to the ultimate carcinogen. nih.govdntb.gov.ua

Theoretical and Computational Studies

Molecular Modeling of Tetrol Formation

The formation of Benzo(a)pyrenetetrol I-2 is a result of the metabolic activation of its parent compound, benzo(a)pyrene. This process involves a series of enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates. One of the key ultimate carcinogenic metabolites of BaP is benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). acs.orgmdpi.com The hydrolysis of BPDE is a critical step that can lead to the formation of various tetrols, including Benzo(a)pyrenetetrol I-2. aacrjournals.org

Molecular modeling and quantum chemical calculations have been employed to understand the mechanisms of BPDE hydrolysis. nih.govscribd.com These studies investigate the thermodynamics and kinetics of the reaction pathways. For instance, quantum chemical calculations have been used to rationalize the stability of intermediates formed during the hydrolysis of BPDE stereoisomers. nih.gov It has been proposed that the hydrolysis of BPDE proceeds through the formation of a carbocation intermediate. nih.gov The stability of this carbocation and the stereochemistry of the resulting tetrols are influenced by the conformation of the diol epoxide precursor. nih.gov

Computational studies have explored various mechanisms for the formation of BaP and its derivatives, including the hydrogen abstraction/acetylene addition (HACA) mechanism and the Diels-Alder reaction. researchgate.net While these studies often focus on the initial formation of the BaP ring system, the principles can be extended to understand the subsequent metabolic transformations. Density Functional Theory (DFT) is a common computational method used to optimize the structures and calculate the energies of reactants, intermediates, and products in these reaction pathways. mdpi.comfrontiersin.org

Table 1: Key Precursors and Intermediates in the Formation of Benzo(a)pyrenetetrol I-2

Compound NameRole in Formation
Benzo(a)pyrene (BaP)Parent compound
Benzo(a)pyrene-7,8-oxideInitial epoxidation product
Benzo(a)pyrene-7,8-dihydrodiolProduct of hydrolysis of the 7,8-oxide
Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE)Ultimate carcinogenic metabolite, precursor to tetrols
Carbocation IntermediateFormed during the hydrolysis of BPDE

Simulation of Molecular Interactions (e.g., with DNA, Proteins)

A significant area of computational research focuses on the interaction of BaP metabolites with biological macromolecules like DNA and proteins. Benzo(a)pyrenetetrol I-2 itself is a detoxification product, but its precursor, BPDE, is highly reactive and forms covalent adducts with DNA, which can lead to mutations and initiate carcinogenesis. pnas.org

Molecular dynamics (MD) simulations and molecular docking are powerful tools to study these interactions at an atomic level. tandfonline.comresearchgate.net MD simulations can model the conformational changes in DNA upon adduct formation and how these changes might affect DNA replication and repair processes. nih.gov For example, simulations have shown that a BPDE-DNA adduct can cause significant distortion of the DNA duplex, positioning the pyrene (B120774) moiety in either the major or minor groove. tandfonline.comnih.gov

Computational studies have also investigated the interactions of BaP and its metabolites with various proteins. mdpi.comnih.gov Inverse molecular docking has been used to identify potential human protein targets for BaP. mdpi.com Furthermore, fluorescence spectroscopy, in combination with molecular modeling, has been used to probe the interactions between BaP metabolites, including tetrols, and monoclonal antibodies, providing insights into the nature of the binding site. nih.gov

Table 2: Computational Methods Used to Study Molecular Interactions

MethodApplication
Molecular Dynamics (MD) SimulationSimulating the dynamic behavior of BaP metabolite-DNA/protein complexes.
Molecular DockingPredicting the preferred binding orientation of BaP metabolites to DNA or proteins.
Quantum Chemical CalculationsInvestigating the electronic properties and reactivity of BaP metabolites.
Fluorescence Spectroscopy ModelingInterpreting experimental fluorescence data to understand binding interactions.

Conformational Analysis and Stability

The three-dimensional structure, or conformation, of Benzo(a)pyrenetetrol I-2 and its stereoisomers is crucial to its biological properties and stability. Conformational analysis through computational methods helps to determine the most stable arrangements of the molecule's atoms in space.

Quantum chemical calculations have been used to assess the relative stabilities of different stereoisomers of BaP tetrols. nih.gov These calculations can predict which conformations are energetically favorable. The stability of these tetrols is also a subject of experimental investigation, often using techniques like high-performance liquid chromatography (HPLC) to monitor their decomposition over time. acs.org Studies have shown that while some tetrol adducts are stable for extended periods, others can slowly decompose. acs.org

Future Directions in Benzo a Pyrenetetrol I 2 Research

Development of Novel Analytical Approaches

A primary focus for future research is the continuous improvement of analytical methods for detecting and quantifying B[a]P metabolites, including Benzo(a)pyrenetetrol I-2. While current methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are effective, the drive is towards greater sensitivity, specificity, and applicability for non-invasive biomonitoring. researchgate.netmdpi.comresearchgate.netnih.gov

Future advancements are expected in the following areas:

Enhanced Sensitivity: Developing methods with even lower detection limits is crucial for assessing exposure in the general population, where metabolite concentrations can be extremely low. nih.gov Techniques like advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are central to this effort. researchgate.netresearchgate.net Ultrasensitive high-resolution mass spectrometry has already demonstrated the ability to analyze B[a]P-DNA adducts in human lung tissue, and similar advancements are anticipated for tetrol analysis. dntb.gov.ua

High-Throughput Screening: As large-scale epidemiological studies become more common, there is a need for faster and more cost-effective analytical methods. Innovations in automated sample preparation, such as online solid-phase extraction (SPE), can significantly increase sample throughput. lcms.cz

Non-Invasive Methodologies: Research into non-invasive sampling, such as analyzing metabolites in human hair follicles, offers a promising way to assess an individual's capacity to activate carcinogens. nih.gov These methods are simple, rapid, and can provide a longer-term window of exposure.

Advanced Immunoassays: The development of highly specific antibody-based techniques, like the fiber-optic antibody-based fluoroimmunosensor (FIS), presents a highly sensitive and specific approach. nih.gov This method can detect femtomole levels of benzo[a]pyrene (B130552) tetrol (BPT) released from DNA adducts, showcasing its potential for future biomonitoring applications. nih.gov

Table 1: Emerging Analytical Techniques in PAH Metabolite Research

TechniqueAdvancementPotential ApplicationReference
LC-MS/MS & GC-MS/MS Increased sensitivity and specificity for complex matrices.Precise quantification of tetrols and other metabolites in urine, blood, and tissues. researchgate.netresearchgate.netdntb.gov.ua
High-Resolution Mass Spectrometry Ultra-sensitive detection of DNA adducts and their hydrolysis products.Linking exposure to specific DNA damage events in target tissues like the lung. dntb.gov.ua
Fiber-Optic Immuno-sensors (FIS) High specificity and sensitivity through antigen-antibody reactions.Non-invasive and rapid screening for BPT as a biomarker of DNA damage. nih.gov
Online SPE-HPLC Automation of sample clean-up and preconcentration.High-throughput analysis of environmental and biological samples for large-scale studies. lcms.cz

Elucidation of Further Metabolic Intermediates

The canonical metabolic pathway of B[a]P activation proceeds through the formation of Benzo[a]pyrene-7,8-oxide, its hydrolysis to (-)-Benzo[a]pyrene-7,8-dihydrodiol, and subsequent epoxidation to the ultimate carcinogen, (+)-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). nih.govwikipedia.org Hydrolysis of BPDE yields benzo[a]pyrene tetrols, which serve as biomarkers of this pathway. mdpi.com However, it is increasingly recognized that this is not the only metabolic route.

Future research must focus on comprehensively mapping all B[a]P biotransformation pathways. researchgate.net Studies have identified numerous other metabolites, including phenols (like 3-hydroxybenzo[a]pyrene), quinones, and other dihydrodiols (such as B[a]P-9,10-dihydrodiol), but their precise roles in toxicity and detoxification are not fully understood. inchem.orgwur.nl

Key research questions include:

What alternative metabolic pathways exist for B[a]P in different human tissues? researchgate.net

What are the biological activities of these less-studied intermediates?

How does the balance between different metabolic pathways (e.g., detoxification vs. activation) shift depending on the tissue type, exposure level, and co-exposure to other chemicals? nih.gov

Isotope-labeled compounds, such as Benzo[a]pyrenetetrol I 2-d8, are invaluable tools for these metabolic tracking studies, allowing researchers to follow the transformation of B[a]P through various pathways and distinguish administered compounds from endogenous ones. vulcanchem.com

Advanced Characterization of Stereospecific Interactions

The metabolism of B[a]P is highly stereoselective, meaning that enzymes preferentially produce specific 3D-isomers (stereoisomers) of metabolites. nih.govinchem.org The four stereoisomers of BPDE exhibit vastly different carcinogenic activities, with the (+)-anti-BPDE isomer being the most potent. inchem.orgwur.nl This stereospecificity extends to the formation of DNA adducts and subsequent metabolites like Benzo(a)pyrenetetrol I 2.

Future research will leverage advanced techniques to better characterize these stereospecific interactions:

High-Resolution Structural Analysis: Using techniques like X-ray crystallography and nuclear magnetic resonance (NMR), researchers can visualize how different BPDE stereoisomers intercalate into and distort the DNA double helix. wikipedia.org

Computational Modeling: In-silico approaches, such as molecular docking, can simulate the interactions between different B[a]P metabolites and detoxifying enzymes like Glutathione S-transferases (GSTs) or DNA repair proteins. neuropharmac.com This can help predict which isomers are most likely to be detoxified versus which will form persistent DNA adducts. neuropharmac.com

Stereospecific Analytical Methods: Developing improved HPLC and other chromatographic methods to completely separate and quantify all 16 possible BPDE-DNA adducts resulting from the four stereoisomers is a critical goal. nih.gov This will provide a more precise picture of the specific types of DNA damage occurring in vivo.

Table 2: Stereoisomers of Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE)

IsomerCommon NameCarcinogenic ActivityKey FeatureReference
(+)-anti-BPDE Diol-epoxide-2HighPredominant isomer formed in most tissues; ultimate carcinogen of B[a]P. inchem.orgwur.nl
(-)-anti-BPDE Low nih.gov
(+)-syn-BPDE Low nih.govneuropharmac.com
(-)-syn-BPDE Low nih.gov

Integration with Multi-Omics Data for Comprehensive Understanding

To achieve a holistic understanding of B[a]P's impact, future research must move beyond single-endpoint measurements and embrace a systems biology approach. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can reveal the complex network of interactions that govern an individual's response to B[a]P exposure. core.ac.ukresearchgate.net

Key aspects of this integrative approach include:

Genomics: Identifying genetic polymorphisms in metabolic enzymes (e.g., CYP1A1, GSTM1) and DNA repair genes that influence an individual's susceptibility to B[a]P-induced damage. oup.com

Transcriptomics: Analyzing how B[a]P exposure alters the expression of entire gene networks involved in metabolism, oxidative stress, inflammation, and DNA damage response in different cell types and organoids. mdpi.com

Proteomics: Quantifying changes in the levels and activity of key proteins, such as CYPs and GSTs, following exposure. neuropharmac.com

Metabolomics: Profiling the full spectrum of B[a]P metabolites (including various tetrols, diols, and conjugates) in biological fluids to create a comprehensive "fingerprint" of exposure and metabolic phenotype. nih.gov

By integrating these datasets, researchers can build predictive models that link exposure and genetic background to specific metabolic profiles, levels of DNA damage (indicated by Benzo(a)pyrenetetrol I-2), and ultimately, cancer risk. oup.commdpi.com This approach is essential for understanding the "cocktail effect" of real-world exposures to mixtures of PAHs and for developing personalized risk assessment strategies. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended derivatization methods for enhancing the detectability of Benzo(a)pyrenetetrol I 2 in GC-MS analysis?

  • Methodological Answer : For optimal detection, derivatization using silylation reagents like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) is recommended. Heat the sample at 60°C for 40 hours in a sealed vial to ensure complete derivatization of hydroxyl groups, which improves volatility and ionization efficiency in GC-MS . Direct injection of the derivatized sample without dilution minimizes analyte loss.

Q. How do metabolic pathways influence the biological activity of this compound in mammalian systems?

  • Methodological Answer : this compound is metabolized primarily via cytochrome P450 enzymes (e.g., CYP1A1) in the liver, producing reactive intermediates such as diol epoxides. These intermediates exhibit high DNA-binding affinity, necessitating in vitro assays (e.g., comet assays or γ-H2AX staining) to quantify genotoxicity. Researchers should validate metabolic activity using microsomal fractions or hepatocyte co-cultures to mimic in vivo conditions .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in toxicity assessments of this compound across different experimental models?

  • Methodological Answer : Contradictions often arise from variations in exposure routes (e.g., oral vs. dermal), metabolic competency of models (e.g., rodent vs. human hepatocytes), and detection limits of analytical methods. To address this, employ a tiered approach:

Systematic literature review using databases like PubMed and EPA’s HERO, applying inclusion criteria (e.g., peer-reviewed studies with dose-response data) .

Cross-model validation using in silico QSAR (Quantitative Structure-Activity Relationship) tools and in vitro-in vivo extrapolation (IVIVE) .

Sensitivity analysis to identify critical parameters (e.g., metabolic rate constants) influencing toxicity outcomes.

Q. What statistical frameworks are optimal for analyzing co-exposure effects of this compound with other PAHs or metal(loid)s?

  • Methodological Answer : Use factorial experimental designs to assess additive/synergistic effects. For example:

  • Apply General Linear Model (GLM) ANOVA to partition variance between individual and interactive effects of contaminants .
  • Post hoc tests like Duncan’s multiple range test (p<0.05) differentiate significant interactions. Include covariates (e.g., lipid solubility of PAHs, redox activity of metals) in multivariate regression models to account for confounding factors .

Q. How can Level III fugacity models improve the assessment of this compound’s environmental fate?

  • Methodological Answer : Level III fugacity models partition the compound into environmental compartments (air, water, soil, sediment) based on physicochemical properties (e.g., log Kow, vapor pressure). Input parameters should include:

  • Emission rates from anthropogenic sources.
  • Degradation half-lives in each compartment (measured via photolysis or biodegradation assays).
  • Advection rates between compartments.
    Validate model outputs against field data (e.g., sediment core analyses) to refine transport predictions .

Methodological Considerations Table

Research FocusKey ParametersRecommended TechniquesReferences
Derivatization Efficiency Reaction time, temperature, reagent purityGC-MS with silylation, FT-IR for functional group confirmation
Genotoxicity Screening DNA adduct formation, oxidative stress markersComet assay, LC-MS/MS for BPDE-DNA adduct quantification
Environmental Persistence Log Kow, hydrolysis rateFugacity modeling, OECD 308/309 biodegradation tests

Critical Data Sources

  • Toxicological Data : EPA’s Integrated Risk Information System (IRIS) for dose-response curves and mechanistic studies .
  • Structural and Metabolic Data : NIST Chemistry WebBook for spectral libraries and thermodynamic properties .
  • Co-Exposure Studies : Case-control designs with stratified sampling to isolate confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.